3-Isopropyl-1-methyl-1H-pyrazole-5-carbaldehyde
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Overview
Description
3-Isopropyl-1-methyl-1H-pyrazole-5-carbaldehyde is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, characterized by its unique structure, is often used as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-1-methyl-1H-pyrazole-5-carbaldehyde typically involves the reaction of pyrazole derivatives with aldehydes under controlled conditions. One common method includes the use of hydrazine derivatives and α,β-unsaturated carbonyl compounds, followed by cyclization to form the pyrazole ring .
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and purity. The use of palladium-catalyzed coupling reactions is a notable method, providing an efficient route to synthesize pyrazole derivatives .
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-1-methyl-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, often facilitated by halogenating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: N-bromosuccinimide, iodine.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
3-Isopropyl-1-methyl-1H-pyrazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-Isopropyl-1-methyl-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The aldehyde group plays a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules .
Comparison with Similar Compounds
Similar Compounds
3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid: Similar in structure but with a carboxylic acid group instead of an aldehyde.
1-Methyl-1H-pyrazole-5-carbaldehyde: Differing by the absence of the isopropyl group.
Uniqueness
3-Isopropyl-1-methyl-1H-pyrazole-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of specialized compounds .
Properties
IUPAC Name |
2-methyl-5-propan-2-ylpyrazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6(2)8-4-7(5-11)10(3)9-8/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWYQMULIIWETC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=C1)C=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1520227-46-6 |
Source
|
Record name | 1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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